molecular formula C16H16N2O5S B7055812 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-nitrophenol

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-nitrophenol

Cat. No.: B7055812
M. Wt: 348.4 g/mol
InChI Key: NFURMUIEVXSLAF-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-nitrophenol is a complex organic compound that features a quinoline moiety, a sulfonyl group, and a nitrophenol structure

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11-9-15(19)14(18(20)21)10-16(11)24(22,23)17-8-4-6-12-5-2-3-7-13(12)17/h2-3,5,7,9-10,19H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFURMUIEVXSLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-nitrophenol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a suitable aldehyde under acidic conditions to form the quinoline ring. The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide. The nitrophenol moiety is usually synthesized through nitration of a phenol derivative using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and nitration steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion of the nitro group to an amine, yielding 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-aminophenol.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-nitrophenol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to proteins, while the nitrophenol moiety may participate in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-5-methyl-2-nitrophenol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfonyl group and a nitrophenol moiety in the same molecule allows for a wide range of chemical modifications and applications.

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